REACTION_CXSMILES
|
[N:1]1([C:6]2[N:11]=[N:10][C:9](Cl)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.C(O)(=[O:15])C>>[N:1]1([C:6]2[CH:7]=[CH:8][C:9](=[O:15])[NH:10][N:11]=2)[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
|
Quantity
|
9.93 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC=C(N=N1)Cl
|
Name
|
fused potassium acetate
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
114 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
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Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed 4 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ether and diisopropyl ether and dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C=1C=CC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |